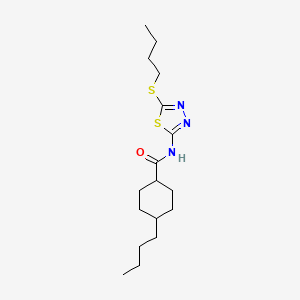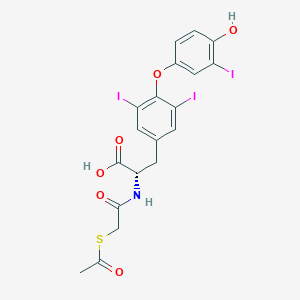
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is an organic compound distinguished by its structure, combining both aliphatic and heterocyclic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, the key steps involve constructing the thiadiazole ring and subsequently coupling it with the cyclohexanecarboxamide moiety. The general steps are as follows:
Formation of the Thiadiazole Ring: : This involves reacting a suitable thiourea derivative with a butyl-substituted aldehyde under oxidative conditions.
Introduction of the Butylthio Group: : The butylthio group is typically introduced through a nucleophilic substitution reaction using butylthiol.
Cyclohexanecarboxamide Construction: : This part is synthesized by reacting cyclohexanecarboxylic acid with an amine group-bearing intermediate.
Final Coupling Reaction: : The thiadiazole ring is coupled with the cyclohexanecarboxamide structure using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a suitable catalyst.
Industrial Production Methods
For industrial production, optimization of the reaction conditions is crucial to maximize yield and purity. The process typically includes:
Large-scale Synthesis of Intermediate Compounds: : Efficient production of thiadiazole and cyclohexanecarboxamide intermediates.
Continuous Flow Reactors: : These can be employed to ensure consistent reaction conditions and scalable production.
Purification Techniques: : Use of recrystallization, chromatography, or distillation to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo a variety of reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can convert it into simpler thiadiazole derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially involving the butyl and butylthio groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, sulfonating agents for electrophilic substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various cyclohexanecarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is utilized in various fields:
Chemistry: : Serves as a building block in organic synthesis and for developing new reagents.
Biology: : Studied for its potential in modulating biological pathways, making it a candidate for drug discovery.
Medicine: : Potential therapeutic applications due to its bioactivity, possibly as an anti-inflammatory or anticancer agent.
Industry: : Used in the creation of new materials with unique properties, such as corrosion inhibitors or polymers with enhanced thermal stability.
Wirkmechanismus
The mechanism of action of 4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves interacting with specific molecular targets:
Molecular Targets: : It may bind to enzyme active sites, altering their activity.
Pathways Involved: : Likely involves pathways related to oxidative stress and inflammation. Its thiadiazole ring structure allows it to act as an electron donor or acceptor, modulating redox-sensitive pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-butyl-N-(5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: : Oxidized version with different biological activity.
4-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: : Similar structure with an ethyl group instead of butyl.
4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: : Methylthio substitution alters its physical and chemical properties.
Uniqueness
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its butylthio group, in particular, is essential for its interaction with biological targets, setting it apart from similar compounds with different alkyl or aryl groups.
And there you have it, a detailed dive into this compound. What's on your mind now?
Eigenschaften
IUPAC Name |
4-butyl-N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3OS2/c1-3-5-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(23-16)22-12-6-4-2/h13-14H,3-12H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKCAWFAHXVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde](/img/structure/B2964342.png)




![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)




![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)
